(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid
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Overview
Description
(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[221]hept-2-en-5-yl]hept-5-enoic acid is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid typically involves multiple steps, including the formation of the bicyclic core and the introduction of the hydroxyoctenyl side chain. Common synthetic routes may involve:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile under controlled temperature and pressure conditions.
Introduction of the hydroxyoctenyl side chain: This step may involve the use of organometallic reagents such as Grignard reagents or organolithium compounds to introduce the side chain via nucleophilic addition.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts like Pd/C (Palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, using reagents like SOCl2 (Thionyl chloride) to form corresponding chlorides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: Hydrogen gas with Pd/C or LiAlH4 (Lithium aluminium hydride).
Substitution: SOCl2, PBr3 (Phosphorus tribromide).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Alkyl halides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, (Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, including polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid: is similar to other bicyclic compounds with hydroxyl and alkene functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C20H32N2O3 |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32N2O3/c1-2-3-6-9-15(23)12-13-17-16(18-14-19(17)22-21-18)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 |
InChI Key |
XBVVXCYNLAIXKD-YNNPMVKQSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)N=N2)O |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)N=N2)O |
Origin of Product |
United States |
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